![molecular formula C13H14O3S B6309506 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954361-80-8](/img/structure/B6309506.png)
6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
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Overview
Description
“6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Organic Synthesis Intermediary
“6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” can serve as an intermediate in organic synthesis. Its structure suggests it could be useful in constructing complex organic molecules for various applications, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
Given the activity of thiophene derivatives, this compound may be explored for its potential in pharmaceutical research. Thiophene derivatives have been studied for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities .
Material Science
In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs). This compound could be a candidate for developing new materials for electronic applications .
Corrosion Inhibition
Thiophene derivatives have been used as corrosion inhibitors. This compound could be investigated for its efficacy in protecting metals from corrosion, which is crucial in industrial applications .
Dyestuff Field
As an important raw material and intermediate in dyestuff fields, this compound might be utilized in the synthesis of dyes for textiles or other materials .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” and other thiophene derivatives may have potential for future research and development in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response, being activated by its agonists to trigger the IRF and NF-κB pathways .
Mode of Action
The compound interacts with the STING protein, acting as an agonist . This interaction leads to the activation of the STING protein, which in turn triggers the downstream signaling molecules TBK1 and IRF3 . The binding mode of the compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .
properties
IUPAC Name |
methyl 6-propan-2-yloxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-8(2)16-10-5-4-9-6-12(13(14)15-3)17-11(9)7-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHHEFYWYBGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester |
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